molecular formula C21H28N2S B14535481 N-(Diphenylmethyl)-N'-heptan-2-ylthiourea CAS No. 62549-26-2

N-(Diphenylmethyl)-N'-heptan-2-ylthiourea

Cat. No.: B14535481
CAS No.: 62549-26-2
M. Wt: 340.5 g/mol
InChI Key: SDIZVIHMGBXCOB-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-N’-heptan-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a diphenylmethyl group and a heptan-2-yl group attached to the thiourea moiety.

Properties

CAS No.

62549-26-2

Molecular Formula

C21H28N2S

Molecular Weight

340.5 g/mol

IUPAC Name

1-benzhydryl-3-heptan-2-ylthiourea

InChI

InChI=1S/C21H28N2S/c1-3-4-7-12-17(2)22-21(24)23-20(18-13-8-5-9-14-18)19-15-10-6-11-16-19/h5-6,8-11,13-17,20H,3-4,7,12H2,1-2H3,(H2,22,23,24)

InChI Key

SDIZVIHMGBXCOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea typically involves the reaction of diphenylmethylamine with heptan-2-yl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or chloroform. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-N’-heptan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-(Diphenylmethyl)-N’-heptan-2-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Diphenylprolinol: A compound with similar structural features but different functional groups.

    Diphenylmethylpyrrolidine: Another structurally related compound with a pyrrolidine ring instead of a thiourea moiety.

Uniqueness

N-(Diphenylmethyl)-N’-heptan-2-ylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety allows for versatile chemical reactivity, while the diphenylmethyl and heptan-2-yl groups provide specific steric and electronic effects.

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